Phenethyl decanoate

Vapor Pressure Fragrance Substantivity Base Note Longevity

Phenethyl decanoate (2-phenylethyl decanoate, CAS 61810-55-7) is a C10 fatty acid ester of 2-phenethyl alcohol, classified within the fatty acid ester subclass of lipids. It is a colorless clear liquid with a molecular weight of 276.41 g/mol and molecular formula C₁₈H₂₈O₂.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 61810-55-7
Cat. No. B1680301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl decanoate
CAS61810-55-7
SynonymsPhenethyl decanoate;  Decanoic acid, 2-phenylethyl ester;  EINECS 263-237-0.
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCCC1=CC=CC=C1
InChIInChI=1S/C18H28O2/c1-2-3-4-5-6-7-11-14-18(19)20-16-15-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3
InChIKeyDDMQLUJPAGWJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Decanoate (CAS 61810-55-7) Baseline Characterization for Flavor & Fragrance Procurement


Phenethyl decanoate (2-phenylethyl decanoate, CAS 61810-55-7) is a C10 fatty acid ester of 2-phenethyl alcohol, classified within the fatty acid ester subclass of lipids [1]. It is a colorless clear liquid with a molecular weight of 276.41 g/mol and molecular formula C₁₈H₂₈O₂ . The compound is recognized as a FEMA GRAS flavoring substance (FEMA No. 4314) and is listed in the EU Union List of flavoring substances (FL No. 09.685) with an EFSA evaluation status of 'No safety concern' [2]. With an estimated logP of 6.37–6.55, a boiling point of 368–369 °C, and a vapor pressure of approximately 1.3 × 10⁻⁵ mmHg at 25 °C, phenethyl decanoate occupies a distinct physicochemical niche among 2-phenethyl esters that directly governs its organoleptic performance and formulation behavior [3].

Why Phenethyl Decanoate (CAS 61810-55-7) Cannot Be Freely Substituted by Other 2-Phenethyl Esters or Decanoate Esters


Within the 2-phenethyl ester homologous series and the broader decanoate ester family, superficially similar compounds differ markedly in vapor pressure, logP, regulatory usage limits, and organoleptic character—parameters that collectively determine fragrance substantivity, formulation flexibility, and sensory signature [1]. The systematic study by Li et al. (2014) demonstrated that fatty acid chain length directly dictates the sensory attributes of 2-phenethyl esters, with each carbon-chain-length variant producing unique flavor notes that cannot be replicated by simple concentration adjustment of a shorter- or longer-chain analog [2]. Consequently, substituting phenethyl decanoate with phenethyl octanoate (C8), phenethyl hexanoate (C6), or benzyl decanoate alters the evaporation curve, shifts the odor profile, and may exceed permissible IFRA use levels—compromising both creative intent and regulatory compliance [3][4].

Product-Specific Quantitative Differentiation Evidence for Phenethyl Decanoate (CAS 61810-55-7)


Vapor Pressure-Controlled Fragrance Longevity: Phenethyl Decanoate vs. Phenethyl Octanoate and Phenethyl Hexanoate

Phenethyl decanoate exhibits a vapor pressure of 1.3 × 10⁻⁵ mmHg at 25 °C, which is approximately 8.2-fold lower than phenethyl octanoate (1.07 × 10⁻⁴ mmHg) and 66.8-fold lower than phenethyl hexanoate (8.69 × 10⁻⁴ mmHg), both measured under equivalent conditions . This large and progressive reduction in volatility with increasing fatty acid chain length directly translates into longer retention on skin, fabric, or other substrates, making phenethyl decanoate functionally suited for base-note roles where sustained olfactory presence over hours is required, in contrast to the more volatile C6 and C8 homologs that function as top-to-middle notes [1].

Vapor Pressure Fragrance Substantivity Base Note Longevity

IFRA Maximum Usage Level Flexibility: Phenethyl Decanoate Permits Double the Fragrance Concentrate Loading of Phenethyl Octanoate

The IFRA recommendation for phenethyl decanoate permits usage up to 10.0000% in the fragrance concentrate, compared to only 5.0000% for phenethyl octanoate and 8.0000% for phenethyl hexanoate [1][2]. This 2:1 advantage over phenethyl octanoate means formulators can incorporate phenethyl decanoate at substantially higher loading without triggering IFRA restriction thresholds, providing greater creative latitude when constructing rose, creamy-floral, or tropical accords [3]. The higher permitted level also makes phenethyl decanoate more cost-effective on a per-formulation basis when a pronounced decanoate-ester character is the target sensory objective.

IFRA Standards Fragrance Concentration Regulatory Usage Limit

Hydrophobicity-Driven Skin and Surface Substantivity: logP Differential Between Phenethyl Decanoate and Phenethyl Octanoate

Phenethyl decanoate has an estimated logP (o/w) of 6.374, compared to 5.49 for phenethyl octanoate—a difference of approximately 0.88 log units [1]. This translates to roughly 7.6-fold greater partitioning into hydrophobic compartments (skin lipids, fabric fibers, oil phases of emulsions). Higher logP values within a homologous series correlate with slower wash-off from skin, reduced leaching in aqueous product bases, and extended fragrance longevity in leave-on personal care applications [2]. The logP gap is a direct consequence of the two additional methylene units in the decanoate acyl chain and is consistent with the established linear relationship between fatty acid chain length and hydrophobicity in this ester class.

logP Hydrophobicity Skin Substantivity Partition Coefficient

Sensory Profile Differentiation: Phenethyl Decanoate Delivers a Distinct Rosy-Creamy-Tropical Signature Absent in Shorter-Chain Homologs

Systematic sensory evaluation by Li et al. (2014) established that each 2-phenethyl ester bearing a different carbon-chain-length fatty acid exhibits unique sensory notes [1]. Phenethyl decanoate (C10) is consistently described as having a sweet, rosy, fruity-floral, creamy, and tropical character with honey undertones, whereas phenethyl octanoate (C8) presents a sweet, waxy, cocoa, and wine-like profile, and phenethyl hexanoate (C6) yields sweet, waxy, floral, woody, and sweaty nuances [2]. The C10 ester is the shortest chain length in the series that reliably delivers the creamy, tropical depth required for modern gourmand, oriental, and white floral accords, while the C8 analog steers toward fermented-fruity alcoholic notes and the C6 toward fresher pineapple-green effects [3].

Sensory Profile Organoleptic Odor Description Flavor Chemistry

Boiling Point and Thermal Processing Stability: Phenethyl Decanoate Tolerates Higher-Temperature Processing Than Closest Analogs

Phenethyl decanoate exhibits a boiling point of 368–369 °C at 760 mmHg, which is approximately 73 °C higher than phenethyl octanoate (295–296 °C), 64 °C higher than phenethyl hexanoate (304.5 °C), and 23 °C higher than benzyl decanoate (344.7 °C) [1]. This elevated boiling point reflects greater intermolecular cohesion conferred by the extended C10 acyl chain and correlates with reduced evaporative loss during high-temperature manufacturing processes such as extrusion, spray-drying, or candle wax incorporation. Li et al. (2014) confirmed that 2-phenethyl esters in this chain-length range demonstrate excellent acid- and heat-stability meeting the requirements of food matrices under most processing conditions [2].

Boiling Point Thermal Stability Food Processing Fragrance Manufacturing

Regulatory Safety Clearance: Phenethyl Decanoate Holds EFSA 'No Safety Concern' Status Within a Well-Characterized FEMA GRAS Framework

Phenethyl decanoate (FEMA 4314) has been evaluated by EFSA with an outcome of 'No safety concern' and is listed in the EU Union List of flavoring substances under FL No. 09.685 [1][2]. This places it within FEMA GRAS Publication 23, covering substances 4254–4429, and provides a clearly documented toxicological and exposure-assessment dossier that supports use in food flavoring applications at defined average and maximum ppm levels across multiple food categories (e.g., baked goods: 10–15 ppm; frozen dairy: 10–15 ppm; soft candy: 10–20 ppm) [3]. While several 2-phenethyl esters share FEMA GRAS status, the specific EFSA evaluation pathway and the detailed food-category use-level data available for phenethyl decanoate reduce regulatory uncertainty during product registration compared to less thoroughly documented analogs such as phenethyl dodecanoate (C12) [4].

EFSA FEMA GRAS JECFA Regulatory Safety

Optimal Procurement and Application Scenarios for Phenethyl Decanoate (CAS 61810-55-7) Based on Quantitative Differentiation Evidence


Fine Fragrance Base-Note Construction Requiring Extended Longevity

Perfumers formulating eaux de parfum, extrait-strength fine fragrances, or luxury personal care products where all-day persistence is a brand requirement should select phenethyl decanoate over phenethyl octanoate. The 8.2-fold lower vapor pressure (1.3 × 10⁻⁵ vs. 1.07 × 10⁻⁴ mmHg at 25 °C) directly translates into extended substantivity on skin, while the 10% IFRA usage ceiling—double the 5% limit for the C8 analog—permits higher loading for pronounced rosy-creamy-tropical base notes without regulatory constraint [1]. This combination of higher permitted concentration and lower volatility is unique to the C10 chain length within the 2-phenethyl ester series.

High-Temperature Food and Beverage Flavoring Processes

Food manufacturers employing hot-fill, extrusion, spray-drying, or baking processes should prioritize phenethyl decanoate for its boiling point of 368–369 °C—73 °C above that of phenethyl octanoate . The Food Chemistry study by Li et al. (2014) confirmed excellent acid- and heat-stability of 2-phenethyl esters in this chain-length range under food processing conditions [2]. The documented FEMA GRAS food-category use levels (baked goods 10–15 ppm; frozen dairy 10–15 ppm; soft candy 10–20 ppm) further reduce regulatory risk during product development and registration [3].

Rinse-Off Personal Care Products Requiring Wash-Resistant Fragrance Retention

For shampoos, body washes, and fabric conditioners where the fragrance must survive aqueous rinsing, phenethyl decanoate offers a logP advantage of approximately 0.88–1.06 units over phenethyl octanoate, corresponding to roughly 7.6–11.5× greater partitioning into hydrophobic compartments such as skin lipids and fabric fibers [4]. This physicochemical differentiation means that at equivalent initial loading, significantly more phenethyl decanoate is retained post-rinse, delivering measurable fragrance longevity improvements without increasing formula cost or exceeding IFRA limits [1].

Gourmand and Tropical Floral Accord Development Where Cocoa/Wine Notes Are Undesirable

Creative perfumers developing creamy-gourmand, tropical white-floral, or honeyed-rose accords should specify phenethyl decanoate rather than phenethyl octanoate, whose sensory profile is dominated by waxy, cocoa, and fermented-wine notes that conflict with these olfactive directions [5]. The consensus organoleptic description across TGSC, Parchem, and FlavorDB2 consistently identifies phenethyl decanoate as the shortest-chain 2-phenethyl ester delivering the creamy, tropical, and honeyed-rosy character free of the alcoholic, sweaty, or woody off-notes characteristic of the C6 and C8 homologs [6].

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